Amantadine Sulfate
Overview
Description
Amantadine is an antiviral medicine that blocks the actions of viruses in your body . It is used to treat Parkinson’s disease and its symptoms, including dyskinesia (sudden uncontrolled movements) . It may be given alone or in combination with other medicines for Parkinson’s disease .
Synthesis Analysis
A method for preparing amantadine sulfate involves dissolving amantadine hydrochloride in distilled water, stirring, and dripping potassium sodium sulfate solution down . There are a large amount of white precipitates to separate out, drip and finish, suction filtration, washing, dry white powder solid .Molecular Structure Analysis
Amantadine has a unique pharmacological action that combines dopaminergic and glutamatergic properties . The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method .Chemical Reactions Analysis
The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated . In the presence of sodium dodecyl sulfate at critical micelle concentration, its effect on the aggregation of amantadine was enhanced onto boron nitride nanotube compared to just pure sodium dodecyl sulfate or amantadine on boron nitride nanotube .Physical And Chemical Properties Analysis
The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method . The aqueous system containing amantadine and sodium dodecyl sulfate was investigated by self-diffusion of the molecules, with particular emphasis on their center of mass mean square displacement .Scientific Research Applications
Modulation of Human Motor Cortex Excitability
Amantadine sulfate modulates human motor cortex excitability, as shown in a study where its effects on motor thresholds, recruitment curves, and cortical stimulation-induced silent period were examined using transcranial magnetic stimulation (TMS) in healthy subjects. This modulation may be attributed to glutamatergic modulation or interaction of glutamatergic and GABA-ergic circuits, highlighting its potential application in studies of motor learning and use-dependent plasticity (Reis et al., 2006).
Efficacy in Coma Emergence
Amantadine sulfate has demonstrated efficacy in facilitating coma emergence in patients with acute cerebral disease, suggesting a potential therapeutic application in neurorehabilitation and recovery (Belkin et al., 2008).
Therapeutic Brain Concentration for Parkinson's Disease
Research on the therapeutic brain concentration of amantadine has shown its effectiveness in managing Parkinson's disease and drug-induced extrapyramidal symptoms. The study emphasizes its role as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting its utility in neuropharmacology (Kornhuber et al., 1995).
EEG Effects in Traumatic Brain Injury
A study on the clinical and electroencephalographic effects of amantadine sulfate in patients with severe craniocerebral trauma showed that it can modulate neurological status and mental activity, indicating its potential application in traumatic brain injury treatment (Chelyapina et al., 2012).
Impact on Movement Performance in Parkinson’s Disease
Amantadine sulfate has been found to improve motor symptoms and complex movement performance in Parkinson’s disease patients, illustrating its potential utility in movement disorder management (Muhlack et al., 2010).
Reduction of Experimental Sensitization in Chronic Pain
In chronic musculoskeletal pain, amantadine sulfate has shown effectiveness in reducing experimental sensitization and clinical pain, suggesting its use in chronic pain management (Kleinböhl et al., 2006).
Cognitive Function and Cerebral Glucose Metabolism in Brain Injury
A study on the effects of amantadine on cognitive function and cerebral glucose metabolism in chronic traumatic brain injury suggested improvements in executive function and increased activity in the pre-frontal cortex, demonstrating its potential in neurocognitive rehabilitation (Kraus et al., 2005).
Safety And Hazards
Amantadine has a mild side-effect profile. Common neurological side effects include drowsiness, light-headedness, dizziness, and confusion . Because of its effects on the central nervous system, it should only be combined cautiously with additional CNS stimulants or anticholinergic drugs . Amantadine is contraindicated in persons with end stage kidney disease, given that the drug is cleared by the kidneys .
Future Directions
Considering amantadine’s affinities in vitro and the expected concentration at targets at therapeutic doses in humans, the following primary targets seem to be most plausible: aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Based on published clinical studies, traumatic brain injury, fatigue [e.g., in multiple sclerosis (MS)], and chorea in Huntington’s disease should be regarded potential, encouraging indications .
properties
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWTWSQFJLXGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953416 | |
Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amantadine Sulfate | |
CAS RN |
31377-23-8 | |
Record name | Amantadine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMANTADINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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